molecular formula C5H3ClF3N3 B095928 2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine CAS No. 16097-60-2

2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine

Cat. No. B095928
Key on ui cas rn: 16097-60-2
M. Wt: 197.54 g/mol
InChI Key: ZLIUVGFJXHOHLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08178314B2

Procedure details

2-Amino-6-(trifluoromethyl)pyrimidin-4-ol (200 mg, 1.1 mmol) is dissolved in POCl3 (3 eq., 0.3 mL, 3.3 mmol) and dimethylaniline (0.28 mL, 2 eq.) is added. The reaction mixture is heated at 70° C. for 4 h. The resulting mixture is poured into a mixture of ice-water, and the resulting precipitate is collected to yield the desired compound 24 in 59%. ESI-MS m/z 198 [M+H]+.
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
0.28 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6](O)[CH:5]=[C:4]([C:9]([F:12])([F:11])[F:10])[N:3]=1.O=P(Cl)(Cl)[Cl:15].CN(C)C1C=CC=CC=1>>[Cl:15][C:6]1[CH:5]=[C:4]([C:9]([F:12])([F:11])[F:10])[N:3]=[C:2]([NH2:1])[N:7]=1

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
NC1=NC(=CC(=N1)O)C(F)(F)F
Name
Quantity
0.3 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Two
Name
Quantity
0.28 mL
Type
reactant
Smiles
CN(C1=CC=CC=C1)C
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting precipitate is collected

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=NC(=C1)C(F)(F)F)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.